molecular formula C₉H₁₉Cl₂O₅P B1145775 Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate CAS No. 1477495-11-6

Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate

Cat. No.: B1145775
CAS No.: 1477495-11-6
M. Wt: 309.12
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Description

Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate is an organophosphorus compound known for its flame-retardant properties. It is commonly used in various industrial applications due to its ability to inhibit the spread of fire. The compound is characterized by the presence of chlorine and phosphate groups, which contribute to its chemical reactivity and effectiveness as a flame retardant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate typically involves the reaction of phosphorus oxychloride with 1-chloro-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

POCl3+2C3H7ClOH(C3H7ClO)2POH+2HCl\text{POCl}_3 + 2 \text{C}_3\text{H}_7\text{ClOH} \rightarrow \text{(C}_3\text{H}_7\text{ClO)}_2\text{POH} + 2 \text{HCl} POCl3​+2C3​H7​ClOH→(C3​H7​ClO)2​POH+2HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and minimize by-products. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.

    Oxidation: The phosphate group can undergo oxidation reactions, forming higher oxidation state phosphorus compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.

    Hydrolysis: Occurs under acidic or basic conditions, often at room temperature.

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution Reactions: Formation of substituted phosphates.

    Hydrolysis: Formation of phosphoric acid and alcohols.

    Oxidation: Formation of phosphoric acid derivatives.

Scientific Research Applications

Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant additive in polymers and resins.

    Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.

    Medicine: Investigated for its potential use in drug delivery systems due to its phosphate group.

    Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.

Mechanism of Action

The flame-retardant properties of Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate are primarily due to its ability to release phosphoric acid upon heating. The phosphoric acid acts as a flame inhibitor by promoting the formation of a char layer on the material’s surface, which acts as a barrier to heat and oxygen. This mechanism helps to slow down the combustion process and reduce the spread of fire.

Comparison with Similar Compounds

Similar Compounds

    Tris(1-chloro-2-propyl) phosphate: Another flame retardant with similar properties but different molecular structure.

    Bis(2-chloroethyl) phosphate: Similar flame-retardant properties but different reactivity due to the presence of ethyl groups.

    Triphenyl phosphate: A widely used flame retardant with a different chemical structure and mechanism of action.

Uniqueness

Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate is unique due to its specific combination of chlorine and phosphate groups, which provide a balance of reactivity and stability. Its ability to undergo various chemical reactions makes it versatile for different applications, particularly in the field of flame retardancy.

Biological Activity

Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate, commonly referred to as BCIPHIPP, is a metabolite of tris(1-chloro-2-propyl) phosphate (TCIPP), a widely used organophosphate flame retardant. Understanding the biological activity of BCIPHIPP is crucial due to its implications for human health and environmental safety, especially given the increasing prevalence of organophosphate flame retardants in consumer products and indoor environments.

Chemical Structure and Properties

BCIPHIPP has a complex structure characterized by its phosphate backbone and chloropropyl groups, which contribute to its biological interactions. The molecular formula is C9H19Cl2O5PC_9H_{19}Cl_2O_5P, indicating the presence of chlorine and phosphorus, which are significant for its biological activity.

Metabolism and Biotransformation

BCIPHIPP is primarily formed through the metabolic transformation of TCIPP. Studies have identified various metabolites resulting from the biotransformation of TCIPP, highlighting the importance of understanding these pathways for assessing bioavailability and toxicity.

Key Metabolites

  • Bis(1-chloro-2-propyl) phosphate (BCIPP) : Another significant metabolite detected in human urine, indicating exposure.
  • 1-Hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP) : This compound has been identified as a key biomarker for TCIPP exposure in humans .

Biological Activity

Research indicates that BCIPHIPP exhibits several biological activities that may impact human health:

Toxicokinetics

In animal studies, BCIPHIPP demonstrated rapid absorption and excretion. For instance, after administering a single oral dose, approximately 90% was excreted within seven days, primarily through urine and feces . The compound was not found to bioaccumulate significantly in tissues, with peak concentrations observed in liver and kidney tissues shortly after administration.

Effects on Liver and Kidney

Studies involving rats have shown that exposure to BCIPHIPP can lead to increased liver weights and histopathological changes such as swelling of hepatocytes. These findings suggest potential hepatotoxic effects associated with high doses of the compound .

Case Studies

Several studies have assessed the biological activity of BCIPHIPP in humans:

  • Urinary Biomonitoring : A study involving adolescents in Flanders, Belgium, measured concentrations of various organophosphate metabolites, including BCIPHIPP. Over 83% of participants had detectable levels, indicating widespread exposure .
  • Gene Expression Studies : In vitro studies using human hepatocyte cell lines have shown that BCIPHIPP affects genes related to immune response and xenobiotic metabolism. Notably, it was found that lower doses produced more significant changes in gene expression compared to higher doses, suggesting a non-linear dose-response relationship .

Table: Summary of Biological Activities and Effects

Biological ActivityObservationsReferences
Metabolism Rapid formation from TCIPP; urinary excretion
Toxicokinetics ~90% excretion within 7 days; no bioaccumulation
Liver Effects Increased liver weight; hepatocyte swelling
Gene Expression Changes in immune response genes; lower doses more effective
Human Exposure Detected in >83% of adolescents' urine samples

Properties

IUPAC Name

bis(1-chloropropan-2-yl) 1-hydroxypropan-2-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Cl2O5P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUWEOBTRZWTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OP(=O)(OC(C)CCl)OC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043448
Record name Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477495-11-6
Record name Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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